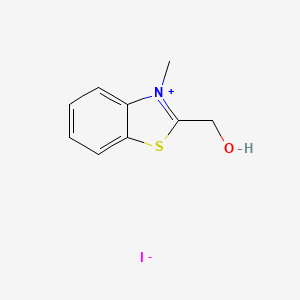

2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide

Description

Properties

IUPAC Name |

(3-methyl-1,3-benzothiazol-3-ium-2-yl)methanol;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NOS.HI/c1-10-7-4-2-3-5-8(7)12-9(10)6-11;/h2-5,11H,6H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFCLPFERGNTRW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(SC2=CC=CC=C21)CO.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-mercaptobenzothiazole with formaldehyde and methyl iodide. The reaction is carried out under acidic conditions to facilitate the formation of the benzothiazolium salt. The general reaction scheme is as follows:

Formation of Intermediate: 2-mercaptobenzothiazole reacts with formaldehyde to form 2-(hydroxymethyl)benzothiazole.

Quaternization: The intermediate is then treated with methyl iodide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Substitution: The benzothiazolium ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzothiazolium derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other benzothiazole derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazolium ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The hydroxymethyl group in the target compound may enhance solubility or hydrogen-bonding capacity compared to non-polar groups (e.g., methyl, bromophenyl) . Amino substituents (e.g., in 3d) increase reactivity, enabling triiodide formation .

- Synthesis : Yields vary significantly (60–86%) depending on steric and electronic factors. For example, dichlorophenyl-substituted derivatives achieve higher yields (86%) than ethyl-substituted analogs (62%) .

Physicochemical Properties

Melting Points and Stability:

- Melting points for benzothiazolium iodides range widely (194–258°C), influenced by substituent polarity and crystallinity. For instance:

- The hydroxymethyl group may lower melting points compared to aromatic substituents due to reduced π-π stacking.

Biological Activity

Overview

2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide is a compound belonging to the class of benzothiazolium salts, known for their diverse applications in chemistry, biology, and medicine. The unique structure of this compound, characterized by the benzothiazole ring and the hydroxymethyl and quaternary ammonium groups, imparts distinct chemical and biological properties that have garnered scientific interest.

The synthesis of this compound typically involves:

- Formation of Intermediate : Reaction of 2-mercaptobenzothiazole with formaldehyde to yield 2-(hydroxymethyl)benzothiazole.

- Quaternization : Treatment of the intermediate with methyl iodide under acidic conditions to produce the final compound.

This process can be scaled for industrial production using continuous flow reactors to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest potential applications in developing antimicrobial agents .

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies have shown that it can inhibit viral replication in cell cultures, particularly against RNA viruses. The mechanism appears to involve interference with viral entry or replication processes.

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial and antiviral properties, this compound has shown promise in anticancer research. It has been evaluated against various cancer cell lines:

| Cell Line | IC50 Value |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MDA-MB-231 (Breast Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity.

- Metabolic Transformation : The hydroxymethyl group may undergo metabolic changes leading to active metabolites that exert biological effects.

- Oxidative Stress Induction : It may promote the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzothiazolium salts, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers treated HeLa cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers, supporting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Hydroxymethyl)-3-methyl-1,3-benzothiazol-3-ium iodide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted benzothiazole precursors. For example, condensation of 2-aminothiophenol derivatives with aldehydes under acidic conditions (e.g., acetic acid) forms the benzothiazole core. Subsequent quaternization with methyl iodide in polar solvents (e.g., DMF) introduces the cationic methyl group. Hydroxymethylation is achieved via nucleophilic substitution or hydroxylation of a pre-functionalized intermediate . Key variables include temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of iodides, which affect crystallinity and purity. Yields typically range from 65–85%, with impurities arising from incomplete quaternization or oxidation side reactions .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the hydroxymethyl (-CHOH) and methyl groups (δ 3.1–3.5 ppm for N-CH) and aromatic protons (δ 7.0–8.5 ppm). - COSY and HSQC resolve overlapping signals in the benzothiazole ring .

- XRD : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) verifies the iodide counterion placement and cationic benzothiazolium structure. Bond lengths (C-S: ~1.74 Å) and angles (N-C-S: ~120°) align with benzothiazole derivatives .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak [M-I] and fragments (e.g., loss of hydroxymethyl group) .

Q. How does the solubility profile of this compound affect its application in aqueous vs. organic-phase reactions?

- Methodological Answer : The compound exhibits limited solubility in water due to its cationic benzothiazolium core and iodide counterion. Solubility improves in polar aprotic solvents (e.g., DMSO, DMF) or ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) . For aqueous studies, co-solvents (e.g., ethanol/water mixtures) or surfactants (e.g., CTAB) enhance dispersion. Pre-saturation experiments (25°C, 48 hr) are recommended to determine solubility limits .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reported fluorescence properties of benzothiazolium derivatives?

- Methodological Answer : Fluorescence behavior (e.g., quantum yield, Stokes shift) depends on substituent electronic effects and aggregation. The hydroxymethyl group introduces hydrogen-bonding interactions, which may quench fluorescence in polar solvents. Comparative studies using time-resolved fluorescence spectroscopy and DFT calculations (e.g., HOMO-LUMO gaps) reveal that electron-withdrawing groups on the benzothiazole ring enhance emission, while bulky substituents promote aggregation-induced quenching . Contradictions in literature data often stem from unaccounted solvent polarity or excitation wavelength variability .

Q. How can computational modeling optimize the design of benzothiazolium-based ionic liquids for catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict charge distribution, stability, and interaction energies with substrates. For example, the cationic benzothiazolium center acts as a Lewis acid in catalyzing Diels-Alder reactions. Molecular dynamics (MD) simulations assess solvent effects and ionic mobility. Key parameters include Mayer bond orders (S–C/N–C) and electrostatic potential maps to identify reactive sites . Experimental validation via kinetic studies (e.g., turnover frequency) confirms computational predictions .

Q. What strategies mitigate degradation of this compound under oxidative conditions?

- Methodological Answer : Degradation pathways (e.g., iodide loss or hydroxymethyl oxidation) are monitored via TGA and HPLC. Stabilization methods include:

- Encapsulation : Use of cyclodextrins or mesoporous silica to shield the cationic core .

- Additives : Antioxidants (e.g., BHT) or radical scavengers (e.g., TEMPO) reduce free-radical-mediated degradation .

- pH Control : Buffering solutions (pH 6–7) minimize hydroxide attack on the benzothiazolium ring .

Key Research Challenges

- Stereochemical Control : The hydroxymethyl group’s configuration (R/S) impacts biological activity but is rarely characterized in literature .

- Scaling-Up : Batch-to-batch variability in iodide counterion purity requires rigorous anion-exchange chromatography .

- Toxicity Profiling : Limited data exist on ecotoxicological impacts; Ames tests and zebrafish embryo assays are recommended for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.